molecular formula C10H12N2O4 B2919779 1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate CAS No. 860650-20-0

1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate

Cat. No.: B2919779
CAS No.: 860650-20-0
M. Wt: 224.216
InChI Key: XXNZWOBAZNZMLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate typically involves the reaction of 5-aminopyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The amino group in the pyridine ring can form hydrogen bonds and participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A related compound with a similar structure but lacking the pyridine ring.

    5-aminopyridine: Contains the pyridine ring with an amino group but lacks the ester functionality.

Uniqueness

1,3-dimethyl 2-(5-aminopyridin-2-yl)propanedioate is unique due to the presence of both the pyridine ring and the ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-(5-aminopyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)8(10(14)16-2)7-4-3-6(11)5-12-7/h3-5,8H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZWOBAZNZMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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